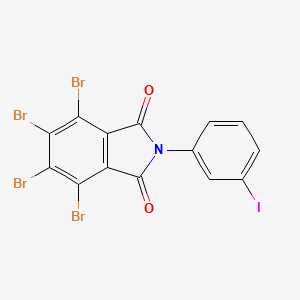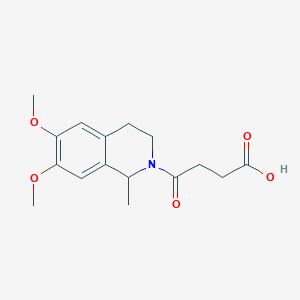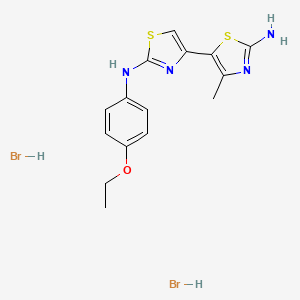![molecular formula C20H21NO6 B5126959 dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPT is a member of the terephthalate family of compounds, which are widely used in the production of plastics, fibers, and other materials. However, DPT has unique properties that make it particularly interesting for research purposes.
作用機序
The mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves its ability to bind to specific targets in cells and tissues, such as proteins and enzymes. This binding can result in changes in cellular function, such as alterations in gene expression or the inhibition of enzyme activity. The precise mechanism of action of this compound varies depending on the specific application.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In imaging applications, this compound can be used to label specific cellular structures, allowing for their visualization under a microscope.
実験室実験の利点と制限
One of the main advantages of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate in scientific research is its specificity. This compound can be designed to target specific proteins or enzymes, allowing researchers to study their function in greater detail. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research involving dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. One area of interest is the development of new therapeutic agents for cancer that utilize the unique properties of this compound. Additionally, this compound could be used to study the behavior of specific proteins and enzymes in greater detail, which could lead to the development of new drugs and therapies. Finally, this compound could be used in the development of new imaging techniques for visualizing cellular structures in living organisms.
合成法
The synthesis of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves the reaction of dimethyl terephthalate with 4-phenoxybutyric acid and ethylenediamine in the presence of a catalyst. This process results in the formation of this compound as a white crystalline powder. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential therapeutic agent for cancer, and as a tool for studying the behavior of proteins and enzymes. The unique structure of this compound allows it to interact with specific targets in cells and tissues, making it a valuable tool for researchers.
特性
IUPAC Name |
dimethyl 2-(4-phenoxybutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-25-19(23)14-10-11-16(20(24)26-2)17(13-14)21-18(22)9-6-12-27-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIZOXGUPBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

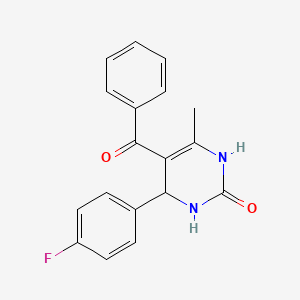
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
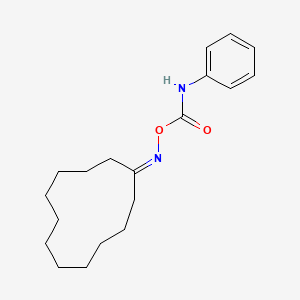
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
